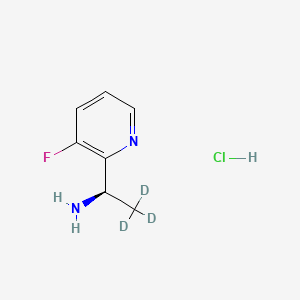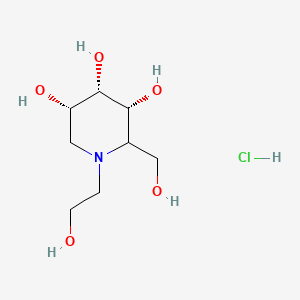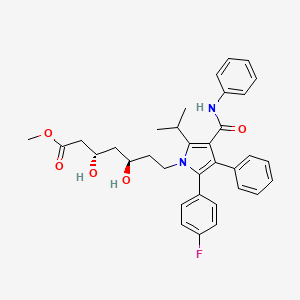
(3S,5R)-Atorvastatin Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,5R)-Atorvastatin Methyl Ester is a chemical compound derived from atorvastatin, a widely used statin medication for lowering cholesterol levels. This compound is a methyl ester derivative of atorvastatin, which means it has a methyl group attached to the ester functional group. The stereochemistry of the compound is specified by the (3S,5R) configuration, indicating the spatial arrangement of atoms in the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-Atorvastatin Methyl Ester typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the lactone ring: The initial step involves the formation of the lactone ring structure, which is a key component of the atorvastatin molecule.
Introduction of the side chain: The side chain containing the fluorophenyl group is introduced through a series of reactions, including alkylation and reduction.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester derivative.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-Atorvastatin Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include alcohols, ketones, and substituted derivatives of the original compound.
Scientific Research Applications
(3S,5R)-Atorvastatin Methyl Ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is conducted to explore its potential therapeutic applications, particularly in the treatment of cardiovascular diseases.
Mechanism of Action
The mechanism of action of (3S,5R)-Atorvastatin Methyl Ester involves the inhibition of the enzyme HMG-CoA reductase, which plays a crucial role in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels. The molecular targets and pathways involved include the mevalonate pathway, which is essential for cholesterol synthesis .
Comparison with Similar Compounds
Similar Compounds
(3S,5R)-Rosuvastatin Methyl Ester: Another statin derivative with similar cholesterol-lowering effects.
(3R,5R)-Atorvastatin Methyl Ester: A stereoisomer of (3S,5R)-Atorvastatin Methyl Ester with different spatial arrangement of atoms.
(3S,5R)-Simvastatin Methyl Ester: A methyl ester derivative of simvastatin, another statin medication.
Uniqueness
This compound is unique due to its specific stereochemistry, which influences its biological activity and pharmacokinetic properties. The (3S,5R) configuration is crucial for its interaction with the HMG-CoA reductase enzyme, making it an effective cholesterol-lowering agent .
Properties
Molecular Formula |
C34H37FN2O5 |
|---|---|
Molecular Weight |
572.7 g/mol |
IUPAC Name |
methyl (3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C34H37FN2O5/c1-22(2)32-31(34(41)36-26-12-8-5-9-13-26)30(23-10-6-4-7-11-23)33(24-14-16-25(35)17-15-24)37(32)19-18-27(38)20-28(39)21-29(40)42-3/h4-17,22,27-28,38-39H,18-21H2,1-3H3,(H,36,41)/t27-,28+/m1/s1 |
InChI Key |
IRKGCTGBOBRSMG-IZLXSDGUSA-N |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@@H](CC(=O)OC)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


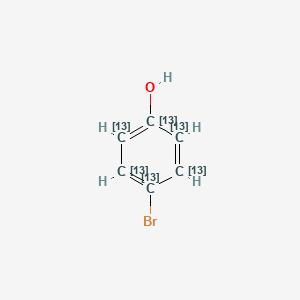
![6-bromo-2,5-dihydro-1H-pyrrolo[3,4-c]pyrrol-3-one](/img/structure/B15294260.png)
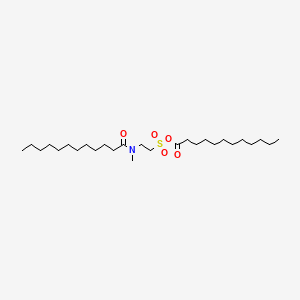
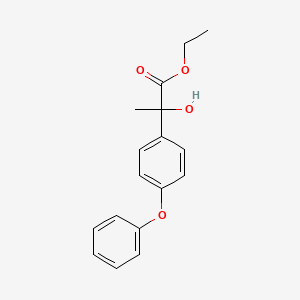
![(2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B15294270.png)
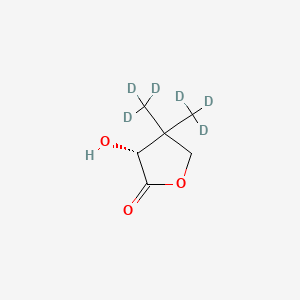
![(3Z,6R)-3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methylene]-6-(1-methylethenyl)-cyclohexene](/img/structure/B15294274.png)
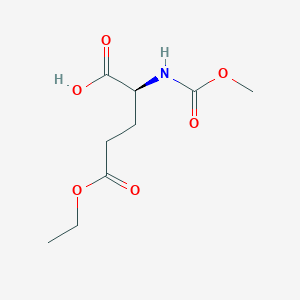
![S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid](/img/structure/B15294291.png)
![7-Bromo-5-[(trifluoromethyl)sulphonyl]-1,3-benzoxazole](/img/structure/B15294299.png)
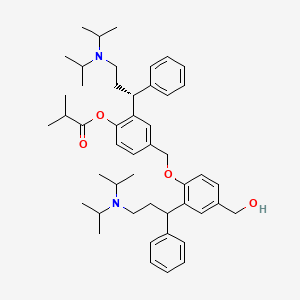
![2-[(3S)-1-[2-(1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B15294319.png)
